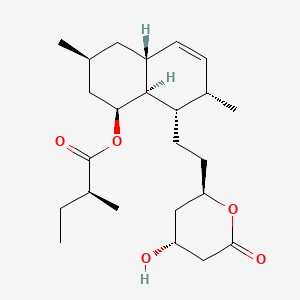

Dihydromevinolin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H38O5 |

|---|---|

Molecular Weight |

406.6 g/mol |

IUPAC Name |

[(1S,3S,4aR,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl] (2S)-2-methylbutanoate |

InChI |

InChI=1S/C24H38O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,14-21,23,25H,5,8-13H2,1-4H3/t14-,15-,16-,17-,18+,19+,20-,21-,23-/m0/s1 |

InChI Key |

IFIFFBWHLKGTMO-SJIDJMGWSA-N |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@H](C[C@H]2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C |

Canonical SMILES |

CCC(C)C(=O)OC1CC(CC2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |

Synonyms |

4a,5-dihydromevinolin dihydromevinolin |

Origin of Product |

United States |

Biosynthesis of Dihydromevinolin

Producing Organisms and Natural Sources

Dihydromevinolin (B194621), along with lovastatin (B1675250) and other related monacolins, is primarily produced by certain fungal species.

Fungal Strains and Species Identification

The principal producers of lovastatin and related metabolites, including this compound, belong to the genus Aspergillus. Notably, Aspergillus terreus is a well-established producer of these compounds fishersci.cactdbase.org. Other fungal species, such as Monascus ruber, have also been reported to produce monacolins, including those related to lovastatin rsc.org. The production of this compound has been specifically associated with Aspergillus terreus rsc.orgdntb.gov.ualookchem.com. Accurate identification of fungal strains is crucial for consistent and optimized production of secondary metabolites like this compound, as even closely related species can exhibit variations in their metabolic profiles jlsteenwyk.com.

Cultivation and Fermentation Conditions for Biosynthesis

The biosynthesis of secondary metabolites in fungi, including this compound, is significantly influenced by cultivation and fermentation conditions. While specific optimized conditions for this compound production are not extensively detailed in general literature compared to lovastatin, research on inducing secondary metabolism in Aspergillus terreus provides relevant insights. Factors such as the composition of the growth medium, aeration, agitation speed, and nutrient availability (e.g., carbon and nitrogen sources) play critical roles in activating the biosynthetic pathways nih.govresearchgate.net. Studies on Aspergillus terreus fermentation for related metabolites highlight the importance of diversifying process conditions and growth media to induce the biosynthesis of various secondary metabolites nih.gov. For instance, nitrogen starvation has been shown to induce the biosynthesis of certain compounds in A. terreus nih.gov.

Precursor Identification and Pathway Elucidation

The biosynthesis of the mevinolin-type compounds, including this compound, is understood to be a complex process involving the integration of multiple metabolic pathways.

Acetyl-CoA Pathway and Mevalonate (B85504) Pathway Integration

The core structure of mevinolin-type polyketides originates from the assembly of acetate (B1210297) units, primarily derived from Acetyl-CoA, via a polyketide synthase (PKS) pathway rsc.orgnih.govwiley-vch.de. Acetyl-CoA is a central molecule in metabolism, produced during the breakdown of carbohydrates, fatty acids, and amino acids wikipedia.orgnih.gov. The side chain of lovastatin and likely this compound is derived from the mevalonate pathway wiley-vch.de. This pathway begins with the condensation of three molecules of Acetyl-CoA to form 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA), which is then reduced to mevalonate by HMG-CoA reductase wiley-vch.dewikipedia.org. Mevalonate serves as a precursor for isoprenoids and steroids wikipedia.orgnih.gov. The integration of the polyketide and mevalonate pathways is essential for the biosynthesis of the complete this compound molecule.

Intermediates and Branching Points in the Polyketide Pathway

The polyketide pathway for mevinolin-type compounds involves the iterative condensation of acetyl-CoA and malonyl-CoA units. While the precise intermediates leading specifically to this compound are not fully elucidated, the pathway for lovastatin involves a nonaketide chain. The formation of the decalin ring system, a prominent structural feature of these compounds, is proposed to occur via an intramolecular Diels-Alder reaction catalyzed by an enzyme rsc.org. Research suggests that this compound formation might involve single hydroxylation and further esterification of a precursor like 4a,5-dihydromonacolin L acid nih.gov. This indicates potential branching points or modifications occurring late in the biosynthetic route, leading to the saturated decalin ring present in this compound compared to the unsaturated ring in lovastatin.

Enzymology of this compound Biosynthesis

The biosynthesis of this compound is catalyzed by a complex system of enzymes encoded by a dedicated gene cluster. Based on the studies of lovastatin biosynthesis in Aspergillus terreus, key enzymatic activities are involved. These include polyketide synthases (PKSs) responsible for assembling the carbon backbone from acetate units nih.gov. The lovastatin biosynthetic gene cluster in A. terreus contains genes encoding for two polyketide synthases (LovB and LovF) and a series of tailoring enzymes nih.gov. While the specific enzymes directly responsible for the hydrogenation leading to the saturated decalin ring in this compound are not explicitly detailed, it is plausible that reductases or other modifying enzymes within or closely associated with the lovastatin biosynthetic cluster are involved. The ester side chain is added through the action of an esterase or transesterase. The mevalonate pathway enzymes, such as HMG-CoA reductase, are also indirectly involved by providing the precursor for the side chain wiley-vch.dewikipedia.org.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 196514 |

| Lovastatin (Mevinolin) | 53232 |

| Acetyl-CoA | 444493 |

| Mevalonate | 5288798 |

Characterization of Polyketide Synthases (PKSs) Involved

Polyketide synthases (PKSs) are central to the biosynthesis of polyketide natural products, including this compound and lovastatin. In Aspergillus terreus, two key PKSs, LovB and LovF, are involved in the initial stages of the pathway. nih.govsci-hub.se

LovB, also known as lovastatin nonaketide synthase (LNKS), is a large, multifunctional type I PKS. It is responsible for synthesizing the main polyketide chain, incorporating nine acetate units derived from acetyl-CoA and malonyl-CoA. sci-hub.seresearchgate.net The action of LovB, in conjunction with the enoyl reductase LovC, leads to the formation of dihydromonacolin L acid. sci-hub.seresearchgate.net LovB has also been proposed to catalyze an intramolecular Diels-Alder reaction crucial for forming the decalin ring system, a core structural feature of this compound and lovastatin. rsc.orgresearchgate.net

LovF, or lovastatin diketide synthase (LDKS), is another PKS in the pathway. It synthesizes a shorter diketide chain, specifically the 2-methylbutyryl side chain, from acetyl-CoA and malonyl-CoA. sci-hub.seresearchgate.net This side chain is later attached to the polyketide core. researchgate.netmdpi.com

Role of Oxidoreductases and Other Modifying Enzymes

Beyond the PKSs, a suite of modifying enzymes, including oxidoreductases, plays a vital role in tailoring the polyketide intermediates to yield this compound. A key enzyme in the lovastatin pathway, LovA, is a cytochrome P450 monooxygenase. sci-hub.seresearchgate.net LovA catalyzes oxidative steps, specifically the conversion of dihydromonacolin L acid to monacolin L acid and subsequently to monacolin J acid. sci-hub.seresearchgate.net While the precise enzymatic steps leading directly to this compound from these intermediates are not fully elucidated, it is suggested that this compound formation might involve hydroxylation of 4a,5-dihydromonacolin L acid and subsequent esterification with methylbutyrate. nih.govd-nb.info

Other enzymes in the gene cluster, such as LovG, a thioesterase, are involved in releasing the polyketide chain from the PKS. sci-hub.se LovD, an acyltransferase, is responsible for attaching the 2-methylbutyryl side chain synthesized by LovF to the polyketide core, specifically to monacolin J to form lovastatin acid. researchgate.netmdpi.com The involvement of analogous enzymes in the formation of this compound, particularly regarding the attachment of the side chain to a reduced intermediate like dihydromonacolin L, is likely.

Enzyme Kinetics and Substrate Specificity in Biosynthetic Steps

Detailed enzyme kinetics and substrate specificity studies for each enzyme in the this compound biosynthetic pathway are crucial for a complete understanding. Research on the related lovastatin biosynthesis has provided some insights. For example, studies on LovA have confirmed its catalytic activity in converting dihydromonacolin L acid to monacolin L acid and monacolin J acid. researchgate.net The efficiency of these enzymatic conversions can be influenced by factors such as substrate concentration, pH, and temperature. mdpi.com

While specific kinetic data for the enzymes directly involved in the proposed terminal steps of this compound formation (e.g., hydroxylation of 4a,5-dihydromonacolin L acid and esterification) are limited in the provided search results, the general principles of enzyme kinetics apply. nih.gov Understanding the substrate specificity of LovD, for instance, is important to determine if it can utilize dihydromonacolin L or a related reduced intermediate as a substrate for side chain attachment, leading to this compound.

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of this compound, like that of lovastatin, is tightly controlled at the genetic and molecular levels. This regulation ensures that the complex enzymatic machinery is expressed and coordinated appropriately.

Transcriptional and Translational Control Mechanisms

The expression of genes within the lovastatin (and likely this compound) biosynthetic cluster is subject to complex transcriptional and translational control mechanisms. These mechanisms respond to various environmental signals and cellular conditions. Factors such as precursor availability and the activity of key enzymes can influence the rate of biosynthesis. ontosight.ai

Recent research has revealed additional layers of regulation, including cluster-specific and global transcription factors, as well as their integration with signaling cascades. sci-hub.se Epigenetic regulation has also been recognized as a factor influencing secondary metabolism. sci-hub.se Furthermore, unexpected environmental stimuli, such as reactive oxygen species (ROS) and quorum sensing-type molecules, have been identified as inducers of lovastatin biosynthesis at the transcriptional level. sci-hub.se These regulatory mechanisms likely also impact the production of this compound.

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering approaches have been explored to enhance the production of lovastatin and its related compounds, including potentially this compound. Strategies include upregulating pathway enzymes, downregulating or deleting competing pathways, engineering transcriptional factors, and optimizing cultivation conditions. nih.govnih.govresearchgate.net

For instance, studies have investigated the impact of expressing specific genes, like ACS1, on lovastatin production in Aspergillus terreus. researchgate.net Optimizing fermentation parameters such as carbon source, pH, temperature, and aeration can also significantly influence the yield of secondary metabolites. nih.govnih.govnih.gov While direct metabolic engineering strategies specifically targeting this compound production are not extensively detailed in the provided results, approaches aimed at increasing the flux through the early parts of the lovastatin pathway or manipulating the activity of enzymes involved in later tailoring steps could potentially impact this compound accumulation. The co-cultivation of Aspergillus terreus with other microorganisms has also been explored as a strategy to enhance the biosynthesis of certain metabolites, including mevinolinic acid (the acid form of lovastatin). nih.govfrontiersin.org

No suitable data for an interactive table was found in the search results that directly relates to enzyme kinetics or other quantitative data specifically for this compound biosynthesis steps in a format conducive to an interactive table.

Combinatorial Biosynthesis Approaches

Combinatorial biosynthesis is a strategy that involves the genetic manipulation of biosynthetic pathways to generate structural analogs of natural products, often referred to as "unnatural" natural products. rsc.orgnih.govcapes.gov.brmushroomreferences.com This approach can range from minor modifications within a pathway to the more extensive mixing and matching of genes or enzyme domains from different pathways or organisms to create libraries of chimeric structures. rsc.orgnih.gov The feasibility of combinatorial biosynthesis has been demonstrated for various types of multifunctional PKSs. nih.gov

Generation of this compound Analogs through Pathway Engineering

Pathway engineering for generating this compound analogs would involve modifying the genes and enzymes of the mevinolin biosynthetic pathway, from which this compound is believed to originate. nih.gov This can include altering the substrate specificity of enzymes, modifying catalytic domains, or introducing enzymes from other pathways. nih.govcapes.gov.br

Polyketide synthases, particularly type I PKSs, are attractive targets for biosynthetic engineering due to their modular nature. rsc.orgnih.gov By manipulating the domains within a PKS or swapping domains between different PKSs, researchers aim to alter the polyketide chain length, the pattern of reduction and cyclization, and the incorporation of different starter and extender units, thereby generating structural variations of the final product. wikipedia.orgacs.orgnih.gov For example, the KS domain largely controls chain length, while the product template (PT) domain influences the cyclization pattern. mdpi.com

Studies on related statins like lovastatin have shown that specific PKS genes, such as lovB and lovF in A. terreus, are responsible for the core structure biosynthesis. acs.org Combinatorial gene exchange experiments with related pathways, such as that for FR901512, have revealed the functional promiscuity of these PKSs and the potential to synthesize new statin structures by combining genes from different organisms. acs.org Key structural determinants can also be associated with essential accessory genes like enoyl reductase and thioesterase. acs.org

While direct examples of generating this compound analogs specifically through pathway engineering are not extensively detailed in the search results, the principles applied to the mevinolin pathway and other polyketide pathways are directly relevant. The enzymatic steps involved in mevinolin biosynthesis, including the action of LovB (lovastatin nonaketide synthase) and LovC (enoyl reductase), and proposed steps for this compound formation, provide potential targets for engineering. nih.govresearchgate.netresearchgate.net Manipulating the genes encoding these enzymes or introducing variants could lead to the production of this compound analogs with altered side chains, modified ring structures, or different hydroxylation patterns.

Heterologous Expression Systems for Biosynthetic Pathways

Heterologous expression involves transferring a set of genes encoding a biosynthetic pathway from its native organism into a different host organism for production. nih.govresearchgate.net This approach is crucial for studying cryptic or silent biosynthetic gene clusters (BGCs) that are not expressed or produce low yields in their natural hosts under laboratory conditions. researchgate.netasm.orgmdpi.com It also provides a platform for the controlled production and manipulation of secondary metabolites. nih.govresearchgate.net

For polyketide biosynthesis, including pathways related to this compound, heterologous expression systems have been developed in various hosts, such as Saccharomyces cerevisiae and Aspergillus niger. acs.orgresearchgate.netresearchgate.net These hosts offer advantages in terms of genetic manipulability and fermentation capabilities. acs.orgresearchgate.netresearchgate.net

Reconstituting biosynthetic pathways in heterologous hosts allows for the identification of essential biosynthetic genes and the synthesis of natural products and novel structures by combining genes from different sources. acs.orgnih.gov For instance, the lovastatin pathway from A. terreus has been successfully reconstituted in S. cerevisiae and Pichia pastoris. acs.orgresearchgate.netresearchgate.net These studies have demonstrated the feasibility of producing statins and intermediates like monacolin J in engineered hosts. researchgate.netresearchgate.net

Challenges in heterologous expression of large and complex BGCs, such as those for type I PKSs, include ensuring efficient gene expression, proper protein folding and assembly of multi-domain enzymes, and the availability of necessary precursors in the host organism. nih.govresearchgate.net However, advancements in genetic engineering tools, such as CRISPR-Cas9, and the development of specialized expression vectors and host strains have improved the efficiency of heterologous expression. researchgate.netresearchgate.net

While specific heterologous expression of the this compound pathway is not explicitly detailed, the success in reconstituting the closely related lovastatin pathway in various hosts suggests that similar strategies could be applied to study and potentially engineer the biosynthesis of this compound. acs.orgresearchgate.netresearchgate.net This would involve identifying the minimal set of genes required for this compound production and expressing them in a suitable heterologous host, potentially leading to optimized production or the generation of novel analogs through co-expression with modified pathway genes or enzymes from other sources. acs.orgnih.govresearchgate.net

Data Table: Key Enzymes and Genes in Related Statin Biosynthesis

| Enzyme/Gene Name (in A. terreus) | Proposed Function | Related Compound Biosynthesized | Reference |

| LovB (Lovastatin nonaketide synthase) | Core structure biosynthesis (Type I PKS) | Lovastatin, FR901512 (with Xylaria genes) | acs.orgresearchgate.net |

| LovF (Lovastatin diketosynthase) | Side chain biosynthesis (2-methylbutyryl side chain) | Lovastatin | acs.orgresearchgate.net |

| LovC | Enoyl reductase (involved in reducing the polyketide chain) | Lovastatin, Dihydromonacolin L | acs.orgresearchgate.netresearchgate.net |

| LovA | Cytochrome P450 monooxygenase (involved in oxidation steps, e.g., DML to ML/MJ) | Monacolin L, Monacolin J | researchgate.netresearchgate.net |

| LovG | Thioesterase (involved in product release) | Lovastatin, Dihydromonacolin L | acs.orgresearchgate.netresearchgate.net |

Note: This table focuses on enzymes and genes mentioned in the context of related statin biosynthesis pathways, which are relevant to understanding potential approaches for this compound due to their close structural and biosynthetic relationship. The specific enzymes directly responsible solely for this compound formation are not fully elucidated. nih.gov

Chemical Synthesis and Analog Development of Dihydromevinolin

Total Synthesis Methodologies

Total synthesis efforts towards dihydromevinolin (B194621) have explored various routes, each employing distinct strategies for key bond formations and stereochemical control. The first total synthesis of this compound was reported by Falck and Yang in 1984. acs.orgresearchgate.net

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of this compound typically involves disconnecting the molecule into simpler, readily available precursors. A common strategy is to identify key bonds whose formation can efficiently establish multiple stereocenters or construct the core ring system. For this compound, the molecule can be conceptually dissected into the hexahydronaphthalene (B12109599) moiety and the β-hydroxy-δ-lactone side chain.

Key disconnections often target the bond connecting the side chain to the hexahydronaphthalene core or bonds within the polycyclic system that can be formed through cycloaddition reactions, such as the intramolecular Diels-Alder reaction. dokumen.pubunicam.it Another approach involves fragmenting the molecule to utilize chiral building blocks derived from readily available natural products or synthetic chiral pools.

Stereoselective and Enantioselective Synthetic Routes

Given the presence of multiple stereocenters in this compound, achieving high stereoselectivity and enantioselectivity is paramount in its synthesis. Various methods have been employed to control the configuration of these centers.

Approaches include asymmetric induction using chiral auxiliaries or catalysts, stereoselective transformations of chiral precursors, and the use of reactions that inherently favor the formation of specific stereoisomers. For instance, diastereoselective cycloaddition reactions, particularly the intramolecular Diels-Alder reaction, have been successfully utilized to construct the hexahydronaphthalene core with control over the relative stereochemistry of several centers. dokumen.pubunicam.itacs.org Enantioselective routes often begin with chiral starting materials or involve asymmetric reactions catalyzed by chiral ligands or enzymes. rsc.orgresearchgate.net

Application of Chiron Approach in this compound Synthesis

The chiron approach, which utilizes readily available chiral compounds (chirons) as starting materials, has been a valuable strategy in the synthesis of complex natural products like this compound. This approach leverages the existing stereochemistry of the chiron to control the stereochemistry in the target molecule.

Protecting Group Strategies and Protecting-Group-Free Synthesis

The synthesis of polyfunctionalized molecules like this compound often necessitates the use of protecting groups to selectively functionalize specific parts of the molecule while masking other reactive functionalities. Various protecting group strategies have been developed for the hydroxyl, carboxyl, and ketone functionalities present in this compound.

However, the use of protecting groups can add significant steps and complexity to a synthesis. Consequently, there is growing interest in protecting-group-free synthesis, which aims to minimize or eliminate the need for protecting groups through careful design of reaction sequences and optimized reaction conditions that allow for selective transformations of unprotected or partially protected intermediates. While challenging for highly functionalized molecules, protecting-group-free approaches can improve synthetic efficiency and reduce waste. kinokuniya.co.jpstudylib.netscripps.eduresearchgate.net

Formal Synthesis and Related Approaches

Formal synthesis refers to a synthetic route that produces a known intermediate in a previously reported total synthesis. This demonstrates the successful construction of a significant portion of the target molecule and can be a more efficient way to validate synthetic strategies for complex structures. Formal syntheses of this compound or related mevinic acids have been reported, often converging on key intermediates that have been successfully carried through to the final product in other total syntheses. fu-berlin.deacs.org Related approaches may involve the synthesis of key fragments of this compound, which could then be coupled to complete the total synthesis.

Synthesis of this compound Analogs and Derivatives

The synthesis of this compound analogs and derivatives is driven by the desire to explore structure-activity relationships and potentially develop compounds with improved pharmacological properties. Modifications can be made to both the hexahydronaphthalene core and the β-hydroxy-δ-lactone side chain.

Analogs have been synthesized with variations in the substituents on the rings, alterations to the linker connecting the two main parts of the molecule, and modifications to the lactone ring or the hydroxyl group. These synthetic efforts often employ similar strategies to those used in the total synthesis of this compound, adapted to introduce specific structural changes. rsc.orgnih.govacs.orgidrblab.netdb-thueringen.de The synthesis of analogs provides valuable insights into how structural changes impact biological activity, particularly concerning HMG-CoA reductase inhibition.

Here is a table summarizing some key aspects of this compound synthesis approaches:

| Synthesis Approach | Key Strategies/Reactions | Advantages | Challenges |

| Total Synthesis | Retrosynthetic analysis, multi-step sequences | Provides access to the complete molecule | Lengthy routes, complex stereochemical control |

| Retrosynthetic Analysis | Disconnection into simpler fragments, identifying key bonds | Simplifies complex targets | Requires deep understanding of chemical reactivity |

| Stereoselective Synthesis | Chiral auxiliaries, asymmetric catalysis, chiral pools | Controls relative and absolute stereochemistry | Requires specific reagents/conditions, optimization |

| Chiron Approach | Utilizing existing stereochemistry of chiral starting materials | Efficiently introduces chirality | Limited by availability of suitable chirons |

| Protecting Group Strategies | Selective masking of functional groups | Enables selective transformations | Adds steps, can generate waste, potential for side reactions |

| Protecting-Group-Free Synthesis | Designed sequences avoiding protection/deprotection steps | Increased efficiency, reduced waste | Requires highly selective reactions, limited applicability |

| Formal Synthesis | Synthesis of known key intermediates | Validates synthetic strategies, potentially shorter | Does not complete the total synthesis |

| Analog Synthesis | Modification of core or side chain structure | Explores structure-activity relationships | Requires adaptation of synthetic routes |

Design Principles for Structural Modification

Structural modification of compounds like this compound is often guided by the desire to explore structure-activity relationships, improve pharmacokinetic properties, or enhance metabolic stability. While specific design principles for this compound modifications are not extensively detailed in the readily available literature, general strategies applied to statins, including modifications of the lactone ring and the decalin system, can be considered relevant. The core structure, consisting of a substituted octahydronaphthalene ring system and a hydroxylated lactone or corresponding hydroxy acid side chain, provides multiple sites for potential chemical alteration. fishersci.cawikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org Modifications can target the stereochemistry, introduce different substituents, or alter the degree of saturation within the ring systems.

Synthetic Routes to Modified Lactone and Decalin Ring Systems

The synthesis of the core structure of this compound and related mevinic acids often involves the construction of the octahydronaphthalene (decalin) ring system and the appended lactone side chain. Several synthetic strategies have been developed for this purpose.

One approach to constructing the decalin ring system involves intramolecular Diels-Alder reactions. fu-berlin.deunicam.itresearchgate.net This cycloaddition can form the bicyclic core with control over the stereochemistry. For instance, intramolecular Diels-Alder reactions of 1,7,9-decatrien-3-ones have been investigated to yield octalin derivatives, which can serve as precursors to the decalin system found in this compound. fu-berlin.de Chelate-controlled intramolecular Diels-Alder reactions have also been employed as a key step in the synthesis of this compound precursors. fu-berlin.de

The lactone portion, which is present as a six-membered ring or its open-chain hydroxy acid form, can be synthesized through various methods. One reported method involves the elaboration of a cyclopentanone (B42830) followed by a Baeyer-Villiger oxidation to form the lactone ring. unicam.itresearchgate.net

This compound itself can be obtained through the selective reduction (hydrogenation) of mevinolin (lovastatin). google.comgoogle.com This suggests that synthetic routes to modified this compound could potentially start from modified mevinolin structures and then undergo hydrogenation, or involve the synthesis of the modified decalin and lactone portions separately followed by their coupling.

Preparation of Precursors and Intermediates for Derivatization

The synthesis of this compound and its analogs requires the preparation of specific precursors and intermediates. For synthetic routes utilizing the intramolecular Diels-Alder strategy for the decalin core, the key precursors are often highly functionalized acyclic or cyclic compounds designed to undergo the cycloaddition reaction with the correct stereochemical outcome. fu-berlin.deunicam.itresearchgate.net The preparation of these precursors involves a sequence of organic transformations, which can include the introduction of specific functional groups and control of stereochemistry.

For the lactone side chain, intermediates containing the necessary carbon chain length and hydroxyl groups are required. As mentioned, a cyclopentanone derivative can serve as a starting point for the lactone synthesis via Baeyer-Villiger oxidation. unicam.itresearchgate.net

Furthermore, the synthesis of this compound from L-glutamic acid has been reported, indicating that chiral pool synthesis starting from readily available natural products can also be a viable strategy for preparing stereochemically defined intermediates. rsc.orgrsc.org

Derivatization of the this compound structure to create analogs would involve reactions at specific positions, such as the hydroxyl groups on the lactone side chain or the decalin ring, or modifications to the ester group. The specific precursors for derivatization would be this compound itself or synthetic intermediates possessing the desired core structure and appropriate leaving groups or functionalities for coupling reactions.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances. libretexts.orgnumberanalytics.comwordpress.com While specific detailed studies on the green chemistry aspects of this compound synthesis are limited in the provided information, general principles can be applied and considered.

Development of Environmentally Benign Synthetic Methods

Developing environmentally benign synthetic methods for this compound would involve minimizing the use of toxic solvents, reagents, and catalysts. This could include exploring alternative reaction media, such as water or supercritical fluids, or utilizing solid catalysts that are easily separated and recycled. The use of biocatalysis or enzyme-catalyzed reactions could also offer greener routes by operating under milder conditions and potentially with higher selectivity.

The hydrogenation of mevinolin to this compound, if conducted using heterogeneous catalysts and under optimized conditions, could be considered a relatively environmentally benign transformation compared to reactions requiring stoichiometric amounts of hazardous reagents. google.comgoogle.com

Atom Economy and Efficiency in Synthetic Routes

Atom economy is a key concept in green chemistry that evaluates the efficiency of a chemical reaction by calculating the proportion of atoms from the reactants that are incorporated into the final product. numberanalytics.comwordpress.com A higher atom economy indicates less waste generation at the molecular level. wordpress.com

Calculating the atom economy for specific synthetic routes to this compound would require a detailed step-by-step analysis of the reactions involved. However, general synthetic strategies can be assessed for their potential atom economy. Reactions like the Diels-Alder cycloaddition, which form a ring by joining two molecules, can have high atom economy if all or most atoms of the starting materials are incorporated into the product. In contrast, reactions that produce significant amounts of byproducts that are not incorporated into the desired molecule will have lower atom economy.

Molecular and Cellular Mechanisms of Action of Dihydromevinolin

Enzyme Interaction and Inhibition Kinetics

The biological activity of dihydromevinolin (B194621) is largely attributed to its potent inhibitory effect on 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme is the rate-limiting step in the mevalonate (B85504) pathway, which is responsible for the endogenous synthesis of cholesterol and other essential isoprenoids.

In Vitro Studies of HMG-CoA Reductase Inhibition

In vitro studies have demonstrated that this compound is a potent inhibitor of HMG-CoA reductase. Comparative analyses with related compounds, such as mevinolin (lovastatin), have shown similar inhibitory capabilities against the enzyme. nih.govresearchgate.net These studies typically involve incubating the enzyme with its substrate, HMG-CoA, in the presence of varying concentrations of the inhibitor and measuring the reduction in enzyme activity, often by monitoring the decrease in NADPH absorbance as it is oxidized during the reaction. biorxiv.orgnih.gov The effectiveness of an inhibitor in these assays is commonly expressed as the half-maximal inhibitory concentration (IC₅₀), the concentration of the inhibitor required to reduce the enzyme activity by 50%. While specific IC₅₀ values for this compound were not consistently available across the search results, studies on other statins and inhibitors illustrate this standard method for quantifying inhibitory strength. nih.govjapsonline.com

Kinetic Parameters of Enzyme Inhibition (e.g., Kᵢ, Vmax)

Understanding the kinetic parameters of enzyme inhibition provides insight into the nature of the interaction between the inhibitor and the enzyme. Key parameters include the Michaelis constant (K_m), the maximum reaction velocity (V_max), and the inhibition constant (K_i). The K_i represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's affinity for the enzyme. Kinetic studies, often utilizing Lineweaver-Burk plots, can determine how the inhibitor affects K_m and V_max. derpharmachemica.comscialert.netnih.gov

While specific K_i and V_max values for this compound's interaction with mammalian HMG-CoA reductase were not prominently featured in the search results, studies on other inhibitors of HMG-CoA reductase provide examples of these parameters. For instance, kinetic analysis of other inhibitors has shown changes in K_m and V_max values in the presence of the inhibitor compared to the uninhibited enzyme. japsonline.comderpharmachemica.com

Below is an illustrative table showing the type of kinetic data that might be presented in studies investigating HMG-CoA reductase inhibition, based on the format observed in the search results for other inhibitors:

| Parameter | Without Inhibitor | With Inhibitor (Illustrative) |

| K_m (µM) | Value A | Value B |

| V_max (µM/min) | Value C | Value D |

| K_i (nM or µM) | - | Value E |

Competitive, Non-Competitive, and Uncompetitive Inhibition Patterns

The pattern of enzyme inhibition describes how the inhibitor binds to the enzyme and affects its activity. HMG-CoA reductase inhibitors, including statins like lovastatin (B1675250), are often characterized as competitive inhibitors. nih.govbioninja.com.auresearchgate.net Competitive inhibitors typically bind to the enzyme's active site, competing with the natural substrate (HMG-CoA) for binding. bioninja.com.au This competition can often be overcome by increasing the concentration of the substrate. On a Lineweaver-Burk plot, competitive inhibition is characterized by an increase in the slope (K_m/V_max) while the y-intercept (1/V_max) remains unchanged.

Other modes of inhibition, such as non-competitive and uncompetitive inhibition, have also been observed for different inhibitors interacting with HMG-CoA reductase, highlighting the diverse ways molecules can affect enzyme activity. derpharmachemica.comscialert.net Non-competitive inhibitors bind to a site distinct from the active site, affecting the enzyme's catalytic efficiency without preventing substrate binding. bioninja.com.au Uncompetitive inhibitors bind only to the enzyme-substrate complex. wikipedia.org However, the primary mechanism of action for statins, including the class to which this compound belongs, is generally recognized as competitive inhibition of HMG-CoA reductase. nih.govbioninja.com.au

Cellular Pathway Modulation

The inhibition of HMG-CoA reductase by this compound has significant consequences for downstream cellular pathways, primarily the cholesterol biosynthesis pathway and the synthesis of other essential isoprenoids.

Investigation of Cholesterol Biosynthesis Pathway Regulation in Cell Models

The cholesterol biosynthesis pathway is subject to complex regulation at transcriptional, translational, and posttranslational levels to maintain cellular cholesterol homeostasis. frontiersin.org Inhibition of HMG-CoA reductase can trigger regulatory responses aimed at restoring cholesterol levels, such as the upregulation of LDL receptors to increase the uptake of exogenous cholesterol. Studies using cell models have been instrumental in understanding how inhibiting HMG-CoA reductase impacts the expression and activity of other enzymes and regulatory proteins within this pathway. nih.govnih.gov

Impact on Isoprenoid Synthesis and Downstream Products

Beyond cholesterol, the mevalonate pathway is also the source of various essential isoprenoids, which are involved in numerous cellular processes. These include isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks for all isoprenoids. csic.esresearchgate.netguidetopharmacology.org Downstream products derived from these precursors include farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). researchgate.net

These isoprenoid intermediates are crucial for the synthesis of a wide array of molecules with diverse functions, such as ubiquinone (involved in electron transport), dolichols (involved in protein glycosylation), and the prenylation of proteins. csic.esresearchgate.net Protein prenylation, the covalent attachment of farnesyl or geranylgeranyl groups to proteins, is essential for the proper function of many proteins, including small GTPases like Ras, which are involved in cell signaling and growth. nih.gov

Effects on Protein Prenylation in Cellular Systems

The mevalonate pathway, inhibited by this compound, is the source of isoprenoid precursors, specifically farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). newdrugapprovals.orguni.lu These isoprenoids are essential for protein prenylation, a post-translational modification involving the covalent attachment of lipid groups to cysteine residues of target proteins. uni.luuni.luctdbase.org Protein prenylation is critical for the proper localization, membrane anchoring, and protein-protein interactions of numerous cellular proteins, particularly the small GTPases belonging to the Ras, Rho, and Rab superfamilies. newdrugapprovals.orguni.luuni.luctdbase.org

Inhibition of HMG-CoA reductase by compounds like this compound leads to a decrease in the cellular concentrations of FPP and GGPP. newdrugapprovals.orguni.lu This reduction in available isoprenoids can consequently impair the prenylation of target proteins. The functional consequences of reduced protein prenylation in cellular systems are diverse and can impact various cellular processes regulated by these GTPases, including cell growth, differentiation, cytoskeletal organization, and vesicular trafficking. newdrugapprovals.orguni.lu Studies on inhibitors of prenylation enzymes suggest that modulating this process can influence cellular behavior and has implications in various disorders. uni.luctdbase.org

Receptor Binding and Molecular Targeting

The biological activity of this compound is fundamentally linked to its interaction with molecular targets, predominantly HMG-CoA reductase. Understanding these interactions at a detailed molecular level is crucial for elucidating its mechanism of action and exploring potential off-target effects.

Ligand-Receptor Interaction Studies at a Molecular Level

Ligand-receptor interaction studies aim to characterize the binding between a small molecule ligand, such as this compound, and its protein receptor. These studies delve into the specific molecular forces involved, including hydrogen bonds, ionic interactions, and van der Waals forces, which govern the affinity and specificity of the binding event. fishersci.caciteab.com The complementarity of the molecular spatial structures between the ligand and the binding site on the receptor is a primary determinant of specific binding. citeab.com Techniques are employed to quantify binding affinity and gain insights into the molecular recognition process. fishersci.canih.gov

Molecular Docking and Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations are valuable tools for investigating ligand-receptor interactions at a molecular level. Molecular docking predicts the preferred orientation and binding pose of a ligand within the binding site of a receptor, estimating the binding affinity based on scoring functions that evaluate interaction energies. wikipedia.orgecsci.co.krnih.govguidetopharmacology.orgguidetopharmacology.orgguidetopharmacology.orgciteab.com MD simulations extend these studies by simulating the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the complex, conformational changes, and the nature of interactions under more realistic conditions. wikipedia.orgecsci.co.krguidetopharmacology.orgguidetopharmacology.orgguidetopharmacology.orgciteab.com These computational approaches complement experimental studies and help to elucidate the molecular mechanisms of binding and inhibition. nih.govguidetopharmacology.orgguidetopharmacology.orgciteab.com While specific detailed docking and dynamics studies solely focused on this compound were not extensively found in the provided results, these methods are widely applied to study the interactions of HMG-CoA reductase inhibitors with their target enzyme.

Structure-Activity Relationship (SAR) at the Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how variations in chemical structure correlate with changes in biological activity. wikipedia.orgwikipedia.orgnih.govmetabolomicsworkbench.orgmetabolomicsworkbench.org For this compound and its analogs, SAR analysis at the molecular level focuses on identifying the structural features critical for inhibiting HMG-CoA reductase and influencing downstream cellular effects.

Correlation of Structural Features of this compound and Analogs with Enzymatic Activity

Statins, including this compound and mevinolin (lovastatin), are known to be structural analogs of the natural substrate HMG-CoA. nih.govnih.gov This structural mimicry is key to their ability to bind to and inhibit the HMG-CoA reductase enzyme. The essential structural components of statins generally include a dihydroxyheptanoic acid unit, which is analogous to the HMG-CoA substrate, and a ring system. nih.gov The specific stereochemistry, such as the 3R,5R configuration in the dihydroxy acid portion, is crucial for potent inhibition. nih.gov

| Compound | Structural Feature | HMG-CoA Reductase Inhibition | Sterol Synthesis Inhibition (Cell Culture) | Cholesterol Synthesis Inhibition (Rat) | Reference |

| This compound | trans-fused octahydro-naphthalene | Potent | Inhibitory | Inhibitory | fishersci.ca |

| Mevinolin (Lovastatin) | Hexahydronaphthalene (B12109599) ring system | Potent | Inhibitory | Inhibitory | fishersci.ca |

Note: The table above provides a qualitative comparison based on the provided source. Specific quantitative data points were not consistently available across the reference for direct comparison in a data table format.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the structural features of compounds with their biological activity. acs.org This allows for the prediction of the activity of new chemical structures and the identification of key structural features that contribute to potency. acs.orgisarpublisher.com While specific QSAR studies focusing solely on this compound are not extensively detailed in the provided search results, research on related HMG-CoA reductase inhibitors, such as lovastatin and other statins, provides insights into the structural parameters important for their activity. acs.orgisarpublisher.comwikipedia.orgtandfonline.comprobes-drugs.orged.ac.ukresearchgate.netacs.orgwellcomeopenresearch.org

QSAR models for HMG-CoA reductase inhibitors often analyze the relationship between molecular descriptors (representing structural features) and inhibitory activity, typically expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration). acs.org These studies have highlighted the importance of various factors, including lipophilicity and specific functional groups, in the interaction with the HMG-CoA reductase enzyme. tandfonline.comresearchgate.net For statins, the pharmacophore, which is the essential structural component responsible for the desired biological activity, includes a dihydroxyheptanoic acid unit (or its lactone precursor) and a ring system. wikipedia.orgresearchgate.net This pharmacophore is structurally similar to the endogenous substrate HMG-CoA and the mevaldyl-CoA transition state intermediate, allowing statins to competitively bind to the enzyme's active site. wikipedia.orgresearchgate.net

Studies using techniques like Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR method, have been employed to investigate the spatial and electronic requirements for potent HMG-CoA reductase inhibition. wikipedia.orgprobes-drugs.orged.ac.uk These analyses can help identify regions of the molecule where steric, electrostatic, or hydrophobic interactions are crucial for binding affinity. While direct QSAR data for this compound is limited in the provided context, its close structural resemblance to mevinolin suggests that similar QSAR principles regarding the dihydroxy acid/lactone moiety and the hydrophobic ring system would likely apply to its inhibitory activity against HMG-CoA reductase.

Some QSAR studies have also explored the activity of statins against other targets, such as the Androgen Receptor (AR), indicating the potential for statins and related compounds to have effects beyond HMG-CoA reductase inhibition.

Stereochemical Requirements for Molecular Interaction

The stereochemistry of HMG-CoA reductase inhibitors is critical for their effective binding to the enzyme's active site. wikipedia.orgresearchgate.net The interaction is highly stereoselective, and the correct absolute configuration is required for potent inhibition. wikipedia.org For statins, the 3R,5R stereochemistry of the dihydroxyheptanoic acid portion (or the corresponding configuration in the lactone form) is essential for binding to the active site of HMG-CoA reductase. wikipedia.orgresearchgate.net This specific stereochemistry mimics the tetrahedral intermediate that is formed during the enzymatic reduction of HMG-CoA. researchgate.net

The binding of statins to HMG-CoA reductase involves specific interactions between the inhibitor and residues in the enzyme's active site. wikipedia.org Polar interactions are formed between the dihydroxy acid moiety of the statin and specific amino acid residues in the enzyme, such as Ser684, Asp690, Lys691, and Lys692. wikipedia.org The terminal carboxylate group of the active hydroxy acid form can form a salt bridge with a lysine (B10760008) residue (Lys735). wikipedia.org These interactions are dependent on the correct spatial arrangement of functional groups, which is determined by the stereochemistry of the molecule.

This compound, being a structural analog of mevinolin with a saturated double bond in the hexahydronaphthalene ring system, also possesses chiral centers. nih.gov Its inhibitory activity is dependent on the specific stereochemistry of these centers, particularly those corresponding to the 3R,5R configuration in the dihydroxy acid portion, analogous to other potent HMG-CoA reductase inhibitors. wikipedia.orgresearchgate.net The stereochemical arrangement of the octahydro-naphthalene system in this compound is described as trans-fused. nih.gov

Metabolism of Dihydromevinolin in Non Human Biological Systems

Microbial Biotransformation Studies

Microorganisms play a crucial role in the biosynthesis and potential degradation or modification of various natural products, including compounds structurally similar to dihydromevinolin (B194621). This compound itself has been identified as a metabolite produced by the filamentous fungus Aspergillus terreus. nih.govuni.luuni.luuni.lunih.gov This establishes a direct link between this compound and microbial metabolic processes.

The biotransformation of compounds by microorganisms can involve a variety of enzymatic reactions, leading to the formation of new metabolites. While specific detailed studies on the biotransformation of this compound by a wide range of microorganisms are not extensively documented in the provided search results, research on related compounds, such as the monacolins and lovastatin (B1675250), provides insight into potential microbial enzymatic pathways.

Identification of Microbial Metabolites

This compound is recognized as a microbial metabolite, primarily isolated from Aspergillus terreus. nih.govuni.luuni.luuni.lunih.gov Studies on the biosynthesis of lovastatin, a structurally analogous compound, in Aspergillus terreus have identified various intermediates and related metabolites, including dihydromonacolin L, monacolin L, and monacolin J. nih.govnih.gov These related compounds undergo enzymatic modifications during their biosynthesis within the microbial system. The identification of this compound as a fungal product suggests that microbial enzymatic machinery is involved in its formation.

Enzymatic Pathways of Degradation and Modification by Microorganisms

The enzymatic pathways involved in the modification of statin-related compounds by microorganisms primarily revolve around polyketide biosynthesis. The biosynthesis of lovastatin, which is structurally similar to this compound, involves a complex pathway catalyzed by polyketide synthases and other enzymes. nih.gov Specifically, the conversion of dihydromonacolin L acid to monacolin L acid and subsequently to monacolin J acid is catalyzed by a cytochrome P450 monooxygenase, LovA, in Aspergillus terreus. nih.gov This highlights the role of enzymes like cytochrome P450 monooxygenases in introducing hydroxyl groups and modifying the structure of these compounds within microbial systems. While direct enzymatic degradation pathways specifically for this compound by diverse microorganisms are not detailed in the search results, the presence of enzymes capable of modifying similar decalin-containing polyketides suggests that microbial biotransformation of this compound is plausible and could involve oxidation, reduction, hydrolysis, or other enzymatic reactions depending on the microbial species and conditions.

Bioremediation and Bioconversion Potential

The ability of microorganisms to metabolize and transform chemical compounds suggests a potential for their application in bioremediation and bioconversion processes. Bioremediation, by definition, involves the use of living organisms, primarily microorganisms, to degrade environmental contaminants. researchgate.net While the provided information does not specifically detail the use of microorganisms for the bioremediation of this compound, the general capacity of microbes to degrade various organic pollutants and natural products indicates a potential for such applications. researchgate.netidrblab.net

Furthermore, microbial biotransformation can be harnessed for bioconversion, where microorganisms are used to convert a compound into a more valuable or desired product. The enzymatic capabilities of microorganisms that produce or modify statin-related compounds could potentially be explored for the bioconversion of this compound into other related metabolites or novel derivatives. The study on the biotransformation of a biosynthetic intermediate mimic by Streptomyces griseus underscores the potential of microbial systems for targeted chemical modifications. wikipedia.org The use of microbial enzymes, particularly cytochrome P450 monooxygenases, in bioconversion processes for various chemicals is an active area of research. nih.gov

In Vitro Metabolic Fate Investigations

In vitro metabolic studies using enzyme preparations from non-human biological systems are valuable for understanding the potential metabolic fate of a compound. These studies typically involve incubating the compound with liver microsomes or cytosolic fractions, which contain a variety of metabolic enzymes.

Identification of Phase I and Phase II Metabolic Products

Based on the known metabolic pathways for structurally similar compounds and the general enzymatic capabilities of liver enzymes, the in vitro metabolism of this compound in non-human systems could potentially involve both Phase I and Phase II reactions. Phase I reactions typically introduce or expose functional groups, making the molecule more polar. citeab.comuni.lu Common Phase I reactions include hydroxylation, oxidation, reduction, and hydrolysis. citeab.comuni.lu Given the lactone structure of this compound, hydrolysis of the lactone ring to the corresponding hydroxy acid is a likely metabolic transformation, analogous to the activation of lovastatin. wikipedia.org Other potential Phase I reactions could involve hydroxylation of the decalin ring system or the side chain.

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, or glutathione. citeab.comuni.lu These conjugation reactions further increase the water solubility of the compound, facilitating its excretion. Glucuronidation is a common Phase II pathway catalyzed by UDP-glucuronosyltransferases (UGTs), which are present in liver microsomes and other tissues. citeab.comwikipedia.org

However, without specific experimental data from in vitro studies on this compound using non-human liver enzyme preparations, the exact Phase I and Phase II metabolic products cannot be definitively identified or detailed. Research on mycotoxins, for example, illustrates the use of in vitro human liver microsomal incubations to characterize Phase I and glucuronide Phase II metabolites. citeab.com Similar studies would be required to elucidate the specific metabolic profile of this compound in non-human species.

This compound, a structural analog of the statin class of compounds, is encountered in biological systems, particularly those involved in the production or metabolism of related natural products like lovastatin. While extensive studies on the specific metabolic fate of this compound in a wide range of non-human organisms are not as widely documented as for its more pharmacologically prominent counterparts, its presence and transformations have been noted in the context of fungal biosynthesis and comparative metabolic studies. This compound can occur as an impurity in batches of lovastatin, suggesting its presence within the fungal metabolic pathways that produce lovastatin researchgate.net. In certain Aspergillus terreus mutants, this compound L can be converted into lovastatin researchgate.net.

Role of Cytochrome P450 Enzymes (Non-Human)

Cytochrome P450 (CYP450) enzymes are a superfamily of monooxygenases crucial for the metabolism of a vast array of endogenous and exogenous compounds in many organisms, including non-human species nih.govdovepress.com. In the context of statin biosynthesis and metabolism in fungi, CYP450 enzymes play significant roles. For instance, a key reaction in the biosynthesis of lovastatin, which involves creating the conjugated ring structure, is the hydroxylation and subsequent dehydration catalyzed by a cytochrome P450 monooxygenase researchgate.net. This suggests a potential, though not explicitly detailed for this compound itself in the search results, involvement of fungal CYP450 enzymes in the metabolic transformations of this compound or its precursors within these organisms.

While the specific non-human CYP450 enzymes metabolizing this compound are not explicitly identified in the provided search results, research on the metabolism of related statins like lovastatin in non-human models (such as rats and dogs) indicates the involvement of CYP enzymes in their metabolic profiles nih.gov. Studies comparing human and non-human primate CYP450 enzymes highlight both similarities and some differences in substrate recognition and metabolic function, suggesting that findings from one species may not always directly translate to another, but general principles of CYP-mediated metabolism are conserved nih.gov.

Comparative Metabolism with Related Statins (Non-Human)

This compound is structurally related to other statins like compactin (mevastatin) and lovastatin (mevinolin, monacolin K) nih.govjst.go.jp. These compounds share a common mechanism of action as inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis nih.govnih.gov. Comparative metabolic studies in non-human systems often focus on the more pharmacologically active forms.

Differences in Metabolic Pathways among Compactin and Lovastatin Analogs

While detailed comparative metabolic pathways specifically highlighting this compound alongside compactin and lovastatin analogs in non-human systems are not extensively described in the search results, the biosynthesis of these compounds in fungi reveals interconnected pathways. Lovastatin is produced via a polyketide pathway in organisms like Aspergillus terreus researchgate.net. This compound L occurs as an intermediate product or impurity in this biosynthesis researchgate.net. Compactin is produced by Penicillium citrinum nih.gov.

Studies comparing the effects of compactin-related compounds, including this compound L, on cholesterol synthesis in human cell types showed varying potencies, with this compound L being less efficacious than mevinolin (lovastatin) and compactin nih.gov. Although this study was in human cells, it underscores that structural variations among these analogs lead to differences in biological activity, which can be linked to variations in how they are processed metabolically. While not explicitly detailed for non-human metabolism in the search results, it is reasonable to infer that differences in structure would also lead to variations in metabolic handling by non-human enzymatic systems, including potential differences in the sites and rates of biotransformation reactions such as oxidation, hydrolysis, or conjugation.

Implications for Mechanistic Studies in Non-Human Systems

The differences observed in the biological activities and presumed metabolic pathways of this compound compared to compactin and lovastatin analogs have implications for mechanistic studies in non-human systems. When using non-human models to study the effects of statins or their analogs, understanding the specific metabolic profile of each compound within that model is crucial. Variations in how this compound is metabolized by non-human enzymes, including CYP450s and other metabolic enzymes, compared to lovastatin or compactin, could lead to differences in the formation of active or inactive metabolites, their tissue distribution, and their duration of action.

For example, if a non-human model metabolizes this compound differently than it does lovastatin, direct comparisons of their effects on HMG-CoA reductase inhibition or cholesterol lowering might be confounded by these metabolic differences. Mechanistic studies aiming to understand the precise enzymatic transformations, the role of specific enzyme isoforms (like particular CYP450s), and the resulting metabolic cascade for this compound in a given non-human species would be necessary for accurate interpretation of experimental results and for drawing meaningful comparisons with related statins. The use of non-human primates in drug development, for instance, is based on their genetic and physiological similarities to humans, but even here, species-specific differences in CYP450 activity can influence drug metabolism nih.gov. Therefore, careful consideration of the metabolic fate of this compound in the specific non-human system being studied is essential for elucidating its mechanisms of action and comparing them to those of its analogs.

Here is a data table summarizing some key information about the related compounds:

| Compound | PubChem CID | Produced by Organism(s) |

| This compound | 6433478 | Monascus ruber (mutant), Aspergillus terreus (as impurity/intermediate) researchgate.netjst.go.jp |

| Compactin | 36815 | Penicillium citrinum nih.gov |

| Lovastatin | 53232 | Aspergillus terreus, Monascus species researchgate.netjst.go.jp |

Analytical Methodologies for Dihydromevinolin Research

Spectroscopic Characterization Techniques

Spectroscopic methods are vital for elucidating the chemical structure of dihydromevinolin (B194621) and identifying its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules like this compound. mdpi-res.comslideshare.netmdpi.com It provides information about the arrangement of atoms, particularly hydrogen and carbon, within the molecule based on their magnetic properties. Both one-dimensional (1D) and two-dimensional (2D) NMR studies are employed for comprehensive structural elucidation. mdpi-res.com For instance, ¹H NMR and ¹³C NMR spectra provide characteristic signals (chemical shifts, multiplicities, and coupling constants) that correspond to specific protons and carbons in the this compound molecule. np-mrd.orgresearchgate.net The chemical shifts of ethylenic protons in the hexahydronaphthalene (B12109599) ring, for example, are characteristic indicators, with those in dihydromonacolin K (a related compound) resonating at specific ppm values. mdpi.comresearchgate.net Higher magnetic field strengths in NMR spectrometers, such as 600 MHz, can improve spectral dispersion and aid in the quantification of related compounds like dihydrolovastatin in the presence of lovastatin (B1675250), although signal interference can occur at lower field strengths. alpaipars.comula.vewdh.ac.id

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. mdpi-res.comslideshare.netmdpi.com High-resolution mass spectrometry (HRMS), such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), can provide accurate molecular weight measurements, allowing for the confident assignment of the molecular formula (C₂₄H₃₈O₅ for this compound). mdpi.commdpi-res.comuni.lu Tandem MS (MS/MS) experiments involve the fragmentation of the intact molecular ion into characteristic product ions. mdpi.com The fragmentation pattern provides valuable structural information by revealing the masses of substructures within the molecule. mdpi.com For example, the MS/MS fragmentation pattern of dihydromonacolin K shows ions that are two mass units higher than those of monacolin K, confirming the hydrogenation of a double bond in the fused ring system. mdpi.com Predicted collision cross-section values can also be obtained from MS data for different adducts of this compound. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic transitions within the this compound molecule. mdpi-res.comslideshare.netmdpi.com IR spectroscopy measures the absorption of infrared radiation by chemical bonds, providing a "fingerprint" that can help identify functional groups present in the molecule and confirm its identity. itwreagents.commrclab.com UV-Vis spectroscopy involves the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, primarily due to electronic transitions in molecules containing chromophores (light-absorbing groups). itwreagents.commrclab.compsu.edumsu.edu While UV-Vis is often used for quantitative analysis of compounds with suitable chromophores, it provides less detailed structural information compared to NMR or MS. itwreagents.commrclab.com UV spectra can be obtained using detectors like diode array detectors (DAD) coupled with chromatography. mdpi-res.com

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its subsequent quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC, particularly reversed-phase HPLC, is a standard method for the analysis and quantification of this compound and related monacolins in various samples, including fermentation broths and red yeast rice products. mdpi.comresearchgate.netdss.go.thgoogle.comnih.gov Method development involves optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., mixtures of water and acetonitrile (B52724) or methanol), and detection wavelength. mdpi.comdss.go.thnih.gov UV detection is commonly used, often at wavelengths around 238 nm, which is a maximum absorption wavelength for related compounds like pravastatin. mdpi.comnih.gov Derivatization can be employed to improve chromatographic separation and detection limits. dss.go.th For instance, the formation of 4-nitrobenzoate (B1230335) derivatives of dihydrolovastatin and dihydrocompactin (B1200918) allows for HPLC-UV analysis at 260 nm. dss.go.thnih.gov HPLC coupled with diode array detection (HPLC-DAD) allows for obtaining UV spectra of eluting compounds, aiding in their identification. mdpi.comresearchgate.net UHPLC (Ultra-High Performance Liquid Chromatography) offers improved separation efficiency and speed compared to traditional HPLC. mdpi.comresearchgate.net HPLC/UHPLC with MS or MS/MS detection is considered a gold standard for accurate identification and quantification in complex matrices due to its sensitivity and selectivity, although matrix effects can pose challenges for MS quantification. mdpi.comresearchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

GC-MS is primarily used for the analysis of volatile and semi-volatile compounds. upenn.edufilab.frnotulaebotanicae.romeasurlabs.com While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, this technique can be applied to analyze more volatile metabolites or related compounds in a sample. GC-MS couples the separation power of gas chromatography with the identification capabilities of mass spectrometry. notulaebotanicae.ro Samples are vaporized and separated based on their boiling points and interaction with the stationary phase in the GC column, and the eluting compounds are then detected and identified by the mass spectrometer based on their mass-to-charge ratio and fragmentation pattern. filab.frnotulaebotanicae.ro Derivatization, such as silylation, can be used to make less volatile compounds amenable to GC-MS analysis. nih.gov Headspace GC-MS (HS-GC-MS) is a specific technique used for analyzing volatile compounds released from a sample into the headspace. filab.fr

Thin-Layer Chromatography (TLC) for Purity Assessment

Thin-Layer Chromatography (TLC) serves as a straightforward and effective method for assessing the purity of this compound fractions during isolation and purification processes. cftri.res.inresearchgate.net The technique involves spotting samples on a stationary phase, typically silica (B1680970) gel plates, and developing them with a suitable mobile phase. cftri.res.inresearchgate.netgoogle.comgoogleapis.com The separation is based on the differential partitioning of compounds between the stationary and mobile phases.

Visualization of the separated components can be achieved using ultraviolet (UV) light, as this compound and related compounds may exhibit UV absorption. google.comgoogleapis.com Alternatively, staining with agents like iodine vapor can reveal spots that are not UV-active. google.comgoogleapis.comgoogle.com The presence of a single, well-defined spot at a specific retention factor (Rf) value is indicative of a pure fraction. cftri.res.in Different solvent systems, such as mixtures of dichloromethane (B109758) and ethyl acetate (B1210297) in varying ratios, have been reported for the development of TLC plates in this compound research. cftri.res.inresearchgate.net

Hyphenated Techniques

Hyphenated techniques, which combine the separation power of chromatography with the identification and quantification capabilities of spectroscopy, are indispensable for the comprehensive analysis of this compound in complex matrices.

LC-MS/MS for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the trace analysis and metabolite profiling of this compound. This technique offers high sensitivity and selectivity, making it suitable for detecting low concentrations of the compound and identifying related metabolites in biological samples or complex extracts. mdpi.com LC-MS allows for the separation of this compound from other co-eluting compounds before they enter the mass spectrometer. mdpi.com

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion of this compound and analyzing the resulting fragment ions. This fragmentation pattern serves as a fingerprint for positive identification. mdpi.com LC-MS has been utilized to detect dihydro analogues of statins, including dihydropravastatin, in various samples, highlighting its utility for identifying this compound as a potential impurity or related compound. mdpi.com Accurate mass measurements further aid in confirming the elemental composition of the detected species. mdpi.com

GC-MS/MS for Complex Mixture Analysis

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can be applied for the analysis of this compound, particularly after appropriate derivatization to make the compound volatile and thermally stable. mdpi.com GC-MS is well-suited for the analysis of complex mixtures, allowing for the separation of numerous components before mass spectrometric detection. dss.go.th

While LC-MS is often preferred for less volatile or thermally labile compounds like statins and their derivatives, GC-MS has been reported for the analysis of dihydrolovastatin after derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). mdpi.com This suggests that with suitable sample preparation, GC-MS/MS could be employed for the analysis of this compound, providing both separation and structural information through mass fragmentation. dss.go.th The precision of GC-MS analysis for quantifying components in complex mixtures has been noted. dss.go.th

Advanced Detection and Characterization Methods

Beyond standard chromatographic and spectroscopic techniques, advanced methods offer deeper insights into the structural and stereochemical properties of this compound.

Crystallography for Solid-State Structure Determination

Crystallography, specifically X-ray crystallography, is a definitive method for determining the solid-state structure of crystalline compounds like this compound or its derivatives. iucr.orgresearchgate.net By analyzing the diffraction pattern produced when X-rays interact with a crystal, the three-dimensional arrangement of atoms within the molecule can be precisely determined. researchgate.net

While direct crystallographic data for this compound itself were not explicitly found, studies have reported the use of X-ray analysis for determining the structure of tricyclic lactone intermediates relevant to the total synthesis of this compound. iucr.orgacs.orgacs.org This highlights the importance of crystallography in confirming the structure and stereochemistry of key synthetic precursors and potentially the final compound if it can be obtained in crystalline form. acs.org Crystallography provides unambiguous data on bond lengths, bond angles, and molecular conformation in the solid state. researchgate.net

Chiral Chromatography for Enantiomeric Purity Assessment

This compound possesses multiple stereogenic centers, meaning it can exist as different stereoisomers, including enantiomers. Assessing the enantiomeric purity of this compound is critical, especially in synthetic efforts or when studying its biological activity, as different enantiomers can have vastly different properties. Chiral chromatography is the method of choice for this purpose. researchgate.net

Quantitative Analytical Methods

Quantitative analysis in chemistry is concerned with determining the exact amount or concentration of a substance in a sample. thermofisher.comphytojournal.com This is a critical aspect of research involving chemical compounds like this compound, particularly when assessing its presence, purity, or concentration in various matrices such as biological samples or plant extracts. openaccessjournals.commdpi-res.comunc.edunih.gov

Common quantitative analytical techniques employed in the analysis of natural products and related compounds, which would likely be applicable to this compound, include chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), as well as Liquid Chromatography-Mass Spectrometry (LC-MS). unc.edunih.govtdi-bi.comrsc.orgjasco-global.comjfda-online.comeuropa.eu These techniques offer the sensitivity and specificity required to separate and quantify analytes within complex mixtures. tdi-bi.comjasco-global.comeurl-pesticides.eu

HPLC is widely used for its ability to separate, identify, and quantify components in complex mixtures based on their differential affinities for a stationary phase and a mobile phase. tdi-bi.com The amount of a compound in a sample can be determined by comparing its peak area or height to a calibration curve generated using standards of known concentrations. thermofisher.comdemarcheiso17025.com

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. thermofisher.comjasco-global.comeuropa.eu It is particularly useful for volatile or semi-volatile compounds. demarcheiso17025.comeuropa.eu Quantitative analysis with GC-MS often involves the use of internal standards to improve accuracy and precision. thermofisher.comeuropa.eu The peak area ratio of the analyte to the internal standard is typically used for quantification against a calibration curve. jasco-global.com

LC-MS, which couples liquid chromatography with mass spectrometry, is another highly versatile technique for quantitative analysis, especially for compounds that are not easily volatilized. openaccessjournals.commdpi-res.comeurl-pesticides.eu LC-MS/MS (tandem mass spectrometry) offers even greater selectivity and sensitivity by monitoring specific fragmentation ions. openaccessjournals.commdpi-res.comjasco-global.com Quantitative analysis using LC-MS/MS commonly utilizes isotopic internal standards and multi-point calibration curves for absolute quantification. openaccessjournals.comjasco-global.com

Method validation is an essential part of quantitative analysis to ensure that the analytical procedure is suitable for its intended purpose. labmanager.com Key validation parameters include accuracy, precision, specificity, linearity, range, detection limit, and quantitation limit. labmanager.com

Biotechnological Production and Process Optimization

Strain Improvement and Genetic Engineering

Improving the producing strain is a key strategy to enhance the yield and purity of dihydromevinolin (B194621). This can be achieved through various genetic approaches aimed at increasing the efficiency of the biosynthetic pathway. researchgate.netmicrobiologyclass.net

Mutagenesis and Directed Evolution of Producing Organisms

Mutagenesis, the induction of heritable changes in the DNA sequence, is a classical method for strain improvement. vpscience.org By exposing producing organisms to physical or chemical mutagens, researchers can generate a diverse population of variants. vpscience.org Screening these variants allows for the isolation of strains with improved this compound production capabilities. biologydiscussion.com While random mutagenesis can lead to significant improvements, the selection and evaluation of the resulting mutants are critical. biologydiscussion.com